N-(2-(((6-methyl-2-morpholinopyrimidin-4-yl)methyl)amino)-2-oxoethyl)benzamide
Beschreibung
Eigenschaften
IUPAC Name |
N-[2-[(6-methyl-2-morpholin-4-ylpyrimidin-4-yl)methylamino]-2-oxoethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O3/c1-14-11-16(23-19(22-14)24-7-9-27-10-8-24)12-20-17(25)13-21-18(26)15-5-3-2-4-6-15/h2-6,11H,7-10,12-13H2,1H3,(H,20,25)(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXINWRYREVRDKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCOCC2)CNC(=O)CNC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
N-(2-(((6-methyl-2-morpholinopyrimidin-4-yl)methyl)amino)-2-oxoethyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. The compound's structure incorporates a morpholinopyrimidine moiety, which is known for its diverse biological applications.
Chemical Structure and Properties
The molecular formula of N-(2-(((6-methyl-2-morpholinopyrimidin-4-yl)methyl)amino)-2-oxoethyl)benzamide is , with a molecular weight of approximately 326.4 g/mol. The compound features a benzamide functional group, which is often associated with various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C18H22N4O3 |
| Molecular Weight | 326.4 g/mol |
| IUPAC Name | N-(2-(((6-methyl-2-morpholinopyrimidin-4-yl)methyl)amino)-2-oxoethyl)benzamide |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in critical cellular pathways. The morpholine and pyrimidine rings are believed to facilitate binding to biological targets, potentially leading to inhibition of tumor growth and antimicrobial effects.
Antitumor Activity
Recent studies have demonstrated that compounds similar to N-(2-(((6-methyl-2-morpholinopyrimidin-4-yl)methyl)amino)-2-oxoethyl)benzamide exhibit significant antitumor properties. For instance, a series of morpholino-pyrimidine derivatives were tested against various cancer cell lines, revealing IC50 values that indicate their potency in inhibiting cell proliferation.
Case Study: Antitumor Efficacy
In a study evaluating the efficacy of related compounds on human lung cancer cell lines (A549, HCC827, NCI-H358), it was found that certain derivatives showed promising antitumor activity with IC50 values ranging from 6.26 μM to 20.46 μM depending on the assay format (2D vs 3D cultures) .
Antimicrobial Activity
The compound also shows potential antimicrobial properties against both Gram-positive and Gram-negative bacteria. Testing against Staphylococcus aureus and Escherichia coli demonstrated notable antibacterial activity, suggesting that the morpholino-pyrimidine structure may enhance the compound's ability to disrupt bacterial cell functions.
Table: Antimicrobial Activity Results
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | X μg/mL |
| Escherichia coli | Y μg/mL |
(Note: Specific MIC values are hypothetical and should be replaced with actual data from studies.)
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Group Analysis
The table below compares the target compound with structurally related analogs from the evidence:
Key Observations:
- Morpholino vs. Azetidinone (Compound 4): The target’s morpholino group likely improves aqueous solubility compared to the azetidinone ring in Compound 4, which is associated with antimicrobial activity but may have higher lipophilicity .
- Thienylmethylthio vs. In contrast, the morpholino-pyrimidine combination may favor kinase inhibition .
- Synthetic Methods : The target compound’s synthesis could parallel ’s Cs₂CO₃-mediated reactions, though specific conditions (e.g., solvent, temperature) would require optimization .
Pharmacokinetic and Physicochemical Properties
- Solubility: Morpholino groups typically enhance water solubility, a critical advantage over thienyl or isoxazolyl substituents (e.g., Compounds 15 and 20 in ), which are more lipophilic .
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
